Ácido (3,4-bis(metoxicarbonil)fenil)borónico

Descripción general

Descripción

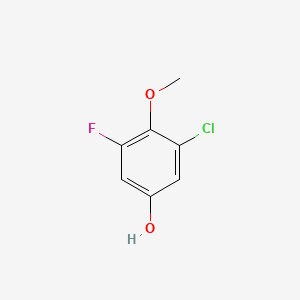

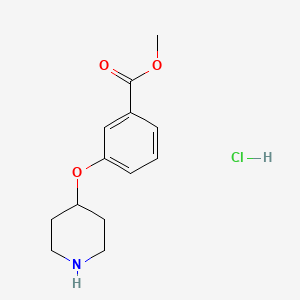

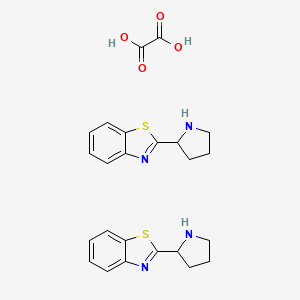

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H11BO6 and its molecular weight is 238 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,4-Bis(methoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Bis(methoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

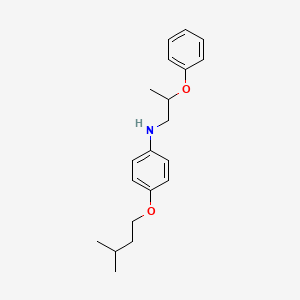

Ácido (3,4-bis(metoxicarbonil)fenil)borónico: es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para la formación de enlaces carbono-carbono en la síntesis orgánica. Esta reacción se utiliza ampliamente para sintetizar varios compuestos biarílicos, que son estructuras esenciales en productos farmacéuticos, agroquímicos y materiales orgánicos .

Protodesboronación

Este compuesto puede sufrir protodesboronación, un proceso en el que se elimina la parte de boro. Esto es particularmente útil en la síntesis de moléculas complejas donde el ácido borónico actúa como un grupo temporal que se eliminará en una etapa posterior, como en la síntesis total formal de δ-®-coniceína e indolizidina 209B .

Diseño y administración de fármacos

Los ácidos borónicos y sus ésteres, incluido el This compound, se consideran para nuevos diseños de fármacos y sistemas de administración de fármacos. Se consideran particularmente como portadores de boro adecuados para la terapia de captura de neutrones, un tratamiento prometedor para el cáncer .

Estudios de hidrólisis

La susceptibilidad de los ésteres de pinacol de fenilborónico a la hidrólisis a pH fisiológico es un área de estudio. La velocidad de hidrólisis está influenciada por los sustituyentes en el anillo aromático, y este compuesto puede servir como modelo para comprender mejor estas reacciones, lo cual es crucial para aplicaciones farmacológicas .

Reacciones de homologación

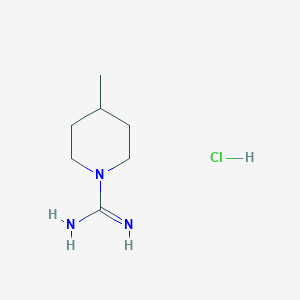

Las reacciones de homologación implican el alargamiento de la cadena de carbono de una molécula. This compound se puede utilizar en secuencias de homologación, donde la parte de boro permanece en el producto, contribuyendo al desarrollo de nuevas moléculas con marcos de carbono extendidos .

Reacciones de cruce radical-polar

Este compuesto puede participar en reacciones de cruce radical-polar, una estrategia sintética que combina mecanismos radicales y polares para crear moléculas complejas. Estas reacciones son valiosas para construir enlaces carbono-heteroátomo, que son frecuentes en muchos compuestos bioactivos .

Mecanismo De Acción

Target of Action

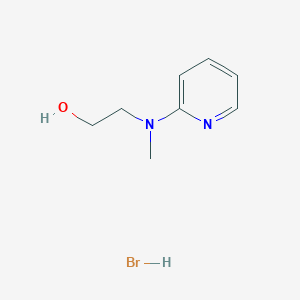

The primary target of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The (3,4-Bis(methoxycarbonyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (3,4-Bis(methoxycarbonyl)phenyl)boronic acid plays a crucial role, is a key biochemical pathway . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biaryls .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Propiedades

IUPAC Name |

[3,4-bis(methoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHNUZKSZARZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674748 | |

| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-51-9 | |

| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Bis(methoxycarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)